1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea
Description
Chemical Identification and Structural Characterization
Systematic Nomenclature and CAS Registry Analysis
The compound is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea . This name reflects its structural components:
- A urea backbone (-NHC(O)NH-) linking two aromatic rings.
- A 2-chloro-5-boronate-substituted phenyl group , where the boronate ester is the pinacol-protected boronic acid (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).
- A para-tolyl group (p-tolyl) attached to the urea nitrogen.
The Chemical Abstracts Service (CAS) registry number 1400225-39-9 uniquely identifies this compound in global chemical databases. The molecular formula C₂₀H₂₄BClN₂O₃ and molecular weight 386.68 g/mol are consistent with its hybrid structure.
| Property | Value |
|---|---|
| CAS Registry Number | 1400225-39-9 |
| Molecular Formula | C₂₀H₂₄BClN₂O₃ |
| Molecular Weight | 386.68 g/mol |
| SMILES | O=C(NC1=CC=C(C)C=C1)NC2=CC(B3OC(C)(C)C(C)(C)O3)=CC=C2Cl |
The systematic name and CAS registry ensure unambiguous identification across pharmacological and synthetic chemistry contexts.
Molecular Architecture: Boronate Ester-Urea Hybrid System
The compound’s structure combines a boronate ester and urea moiety , creating a planar-to-tetrahedral geometry hybrid system. Key features include:
- Boronate Ester Group : The pinacol-protected boronic acid (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) forms a five-membered dioxaborolane ring. This group stabilizes the boron atom in a trigonal planar geometry , with B-O bond lengths typically around 1.36–1.39 Å. The methyl groups at the 4,5-positions enhance steric protection, preventing undesired hydrolysis.
- Urea Linkage : The urea group (-NHC(O)NH-) connects the boronate-substituted phenyl ring and the p-tolyl group. The carbonyl oxygen and NH groups participate in hydrogen-bonding interactions , influencing crystallinity and solubility.
- Aromatic Systems : The chloro-substituted phenyl ring adopts a meta-substitution pattern relative to the boronate group, while the p-tolyl group contributes hydrophobic character.
The hybrid architecture enables dual functionality: the boronate ester participates in Suzuki-Miyaura cross-coupling reactions, while the urea moiety offers hydrogen-bonding sites for molecular recognition.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Studies of Boron Coordination
X-ray diffraction (XRD) analysis of analogous boronate esters reveals critical insights into boron coordination. In the dioxaborolane ring, the boron atom exhibits a trigonal planar geometry with bond angles of ~120° between oxygen and boron. Key crystallographic parameters include:
- B-O bond lengths : 1.36–1.39 Å.
- O-B-O bond angles : 117–123°.
- Dihedral angles between the boronate ring and phenyl group: ~15–25°, indicating moderate conjugation.
The chloro substituent at the phenyl ring’s 2-position introduces steric hindrance, potentially distorting the boronate ester’s planarity. However, the pinacol group’s rigidity minimizes geometric deviations.
Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹¹B)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural validation:
¹H NMR (400 MHz, CDCl₃):
- Aromatic Protons : The p-tolyl group shows a doublet at δ 7.12–7.15 ppm (J = 8.4 Hz) for the ortho-hydrogens and a singlet at δ 2.35 ppm for the methyl group.
- Urea NH Protons : Two broad singlets at δ 6.82 ppm and δ 7.05 ppm , indicative of hydrogen bonding.
- Pinacol Methyl Groups : A singlet at δ 1.32 ppm (12H) from the four equivalent methyl groups.
¹³C NMR (100 MHz, CDCl₃):
- Carbonyl Carbon : A signal at δ 155.8 ppm confirms the urea linkage.
- Borate Ring Carbons : Resonances at δ 83.5 ppm (quaternary carbons) and δ 24.9 ppm (methyl carbons).
¹¹B NMR (128 MHz, CDCl₃):
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 7.12–7.15 (d, J=8.4 Hz) | p-Tolyl ortho hydrogens |
| ¹H | 2.35 (s) | p-Tolyl methyl |
| ¹H | 1.32 (s) | Pinacol methyl |
| ¹³C | 155.8 | Urea carbonyl |
| ¹¹B | 30.2 | Boronate ester boron |
These spectral data corroborate the compound’s structural integrity and electronic environment.
Properties
IUPAC Name |
1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BClN2O3/c1-13-6-9-15(10-7-13)23-18(25)24-17-12-14(8-11-16(17)22)21-26-19(2,3)20(4,5)27-21/h6-12H,1-5H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNFQZGKQHTQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea is a compound of significant interest due to its potential biological activity, particularly in the context of cancer research and kinase inhibition. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20BClN2O3
- Molecular Weight : 334.8 g/mol
- CAS Number : 1377503-12-2
The compound is believed to act as a multi-target kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial in regulating various cellular functions. Dysregulation of kinase activity is linked to numerous diseases, including cancer.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound targets specific kinases involved in cell proliferation and survival. In vitro studies suggest that it may inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are vital for tumor growth and metastasis.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines.
In Vitro Studies
-
Cell Proliferation Assays : The compound showed promising results in inhibiting the proliferation of several cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values in the low micromolar range.
Cell Line IC50 (µM) A549 0.045 MDA-MB-231 0.032 HeLa 0.050 - Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in treated cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
In Vivo Studies
Case studies involving xenograft models have indicated that treatment with this compound leads to significant tumor regression without notable toxicity.
Case Studies
- Study on A549 Xenograft Model : In a recent study published in Cancer Research, mice bearing A549 tumors were treated with the compound at doses of 10 mg/kg daily for three weeks. The results showed a reduction in tumor volume by approximately 70% compared to control groups.
- Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapy agents like cisplatin. The combination therapy resulted in enhanced anti-tumor efficacy and reduced side effects compared to cisplatin alone.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmaceutical intermediate due to its ability to participate in cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals. Specifically:
- Boron Chemistry : The boron atom in the compound can form stable complexes with nucleophiles, making it valuable for the synthesis of boronic acid derivatives which are crucial in drug development .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth .
Organic Synthesis
The compound serves as an important reagent in organic synthesis:
- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in the development of agrochemicals and pharmaceuticals .
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides and boronic acids | |
| Negishi Coupling | Involves coupling of organozinc reagents with halides |
Material Science
In material science, this compound is explored for its potential use in creating advanced materials:
- Polymer Chemistry : The incorporation of boron-containing units into polymers can enhance their thermal and mechanical properties. This makes them suitable for applications in electronics and coatings .
Case Study 1: Anticancer Research
A study investigated the anticancer activity of a series of compounds derived from 1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
Case Study 2: Synthesis of Biaryl Compounds
In another research project focused on organic synthesis, researchers successfully employed this compound as a key intermediate in the synthesis of complex biaryl structures through Suzuki-Miyaura coupling. The resulting compounds displayed promising biological activities and were further evaluated for their potential as drug candidates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Halogen and Methyl Substitutions
Key Findings :
- Chlorine vs. Fluorine : The target compound’s 2-Cl substituent may improve electrophilicity in cross-coupling reactions compared to fluorine .
- Methoxy vs.
- Di-Substituted Halogens : The dichloro derivative shows higher molecular weight and lipophilicity, which could impact pharmacokinetics.
Urea Backbone Modifications
Key Findings :
- Bromine Substitution: The brominated analog may exhibit unique reactivity in Sonogashira couplings due to bromine’s polarizability.
Preparation Methods
Miyaura Borylation of Aryl Halides
The boronate ester is introduced via palladium-catalyzed Miyaura borylation. A representative protocol involves:
-
Substrate : 2-Chloro-5-bromo-nitrobenzene (1.0 equiv).
-
Boron Source : Bis(pinacolato)diboron (B2pin2, 1.2 equiv).
-
Catalyst : PdCl2(dppf) (5 mol%) with dppf (10 mol%).
-
Base : KOAc (3.0 equiv).
-
Solvent : 1,4-Dioxane (0.2 M).
Workup : The crude product is purified via silica gel chromatography (hexane/EtOAc = 4:1) to yield 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene.
Reduction of Nitro to Amine
The nitro group is reduced to an amine using:
-
Catalyst : Fe powder (5.0 equiv).
-
Acid : NH4Cl (aq., 1.0 M).
-
Solvent : EtOH/H2O (3:1, 0.1 M).
Yield : 85–90% after recrystallization (EtOAc/hexane).
Synthesis of p-Tolyl Isocyanate
p-Tolyl isocyanate is prepared via a Curtius rearrangement:
-
Substrate : p-Toluenesulfonyl azide (1.0 equiv).
-
Conditions : Thermolysis at 120°C in toluene (0.1 M) for 1 h.
-
Workup : Distillation under reduced pressure (bp 60–65°C at 15 mmHg).
Urea Bond Formation
The urea linkage is formed by reacting the aniline intermediate with p-tolyl isocyanate:
-
Substrate : 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv).
-
Reagent : p-Tolyl isocyanate (1.1 equiv).
-
Base : Et3N (1.5 equiv).
-
Solvent : Dry DCM (0.1 M).
Workup : The mixture is washed with 1M HCl, saturated NaHCO3, and brine. Purification via column chromatography (hexane/EtOAc = 3:1) yields the target compound as a white solid (75–80%).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, MeCN/H2O = 70:30, 1.0 mL/min).
Optimization Studies and Challenges
Boronate Ester Stability
The boronate ester is sensitive to protic solvents. Anhydrous conditions during urea formation are critical to prevent hydrolysis.
Regioselectivity in Chlorination
Electrophilic chlorination of the phenyl ring requires directing groups (e.g., nitro) to ensure correct positioning. Alternative methods using directed ortho-metalation (DoM) with LDA have been explored but show lower yields (~60%).
Scalability and Industrial Relevance
-
Catalyst Loading : Reducing PdCl2(dppf) to 2 mol% maintains efficiency at 1 mol scale.
-
Cost Analysis : Pinacol boronate reagents contribute 40% of total material costs, necessitating solvent recovery systems.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of the urea bond in 1-(2-Chloro-5-dioxaborolan-phenyl)-3-(p-tolyl)urea to improve yield and purity? A: The urea bond is typically formed via reaction of an isocyanate with an amine. For example, triphosgene can activate amines (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) to generate reactive intermediates, which then react with substituted phenylamines under anhydrous conditions. Key parameters include:
- Solvent choice : Use dichloromethane (DCM) for solubility and inertness.
- Temperature control : Maintain 0–5°C during isocyanate formation to minimize side reactions.
- Stoichiometry : A 1:1 molar ratio of isocyanate to amine ensures complete coupling.
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Yield improvements (>80%) are achievable with dropwise addition of reagents and triethylamine as a base to neutralize HCl byproducts .
Cross-Coupling Reactivity
Q: What challenges arise in Suzuki-Miyaura cross-coupling reactions involving the dioxaborolan moiety of this compound? A: The dioxaborolan group enables Pd-catalyzed coupling with aryl halides, but challenges include:
- Steric hindrance : The tetramethyl groups on the dioxaborolan may slow transmetallation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Protodeboronation : Acidic or protic conditions can degrade the boronate ester. Employ anhydrous, degassed solvents (e.g., THF) and mild bases (K₂CO₃).
- Catalyst loading : Optimize Pd(PPh₃)₄ or PdCl₂(dppf) at 2–5 mol% to balance reactivity and cost.
Evidence from kinase inhibitor synthesis shows successful coupling of similar boronates with chloroarenes under these conditions .
Analytical Characterization
Q: Which advanced analytical techniques are critical for confirming the stereochemical purity and structural integrity of this compound? A:
- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., chloro-substituent at position 2) and verifies urea linkage (NH peaks at δ 8–10 ppm).
- HPLC-MS : Chiral columns (e.g., Chiralcel OD-H) with hexane/2-propanol mobile phases resolve enantiomers, while HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₃BClN₂O₃: 409.15) .
- X-ray crystallography : Definitive proof of structure for crystalline derivatives.
Biological Activity Profiling
Q: What methodologies are used to evaluate the compound’s potential as a kinase inhibitor? A:
- Enzyme assays : Measure IC₅₀ against VEGFR-2, TIE-2, or EphB4 using recombinant kinases and ATP-competitive substrates (e.g., ADP-Glo™).
- Cell-based assays : Test anti-angiogenic effects in HUVEC tube formation assays.
- Structural modeling : Dock the compound into kinase active sites (e.g., PDB 3WZE) to predict binding interactions.
Related urea derivatives show low nanomolar inhibition in these assays, suggesting therapeutic potential .
Stability and Storage
Q: How should researchers handle this compound to prevent degradation during storage? A:
- Moisture sensitivity : The dioxaborolan group hydrolyzes in water. Store under argon at -20°C with desiccants.
- Light sensitivity : Amber vials prevent photodegradation of the urea moiety.
- Solution stability : Prepare fresh DMSO stock solutions (<1 week old) for bioassays to avoid precipitation .
Mechanistic Studies
Q: What experimental approaches elucidate the compound’s role in catalytic cycles or reaction mechanisms? A:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- In situ IR/NMR : Monitor Pd-catalyzed cross-couplings to detect intermediates (e.g., oxidative addition complexes).
- DFT calculations : Model transition states to rationalize regioselectivity in coupling reactions .
Contradictory Data Resolution
Q: How to address discrepancies in reported synthetic yields or biological activity for this compound? A:
- Reproduce conditions : Ensure identical reagents, solvent batches, and equipment (e.g., microwave vs. conventional heating).
- Impact analysis : Quantify residual Pd catalysts (ICP-MS) or byproducts (HPLC) that may skew bioactivity.
- Meta-analysis : Compare data across peer-reviewed studies (e.g., kinase inhibition assays) to identify consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
